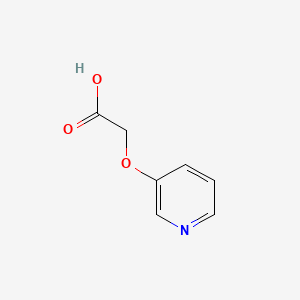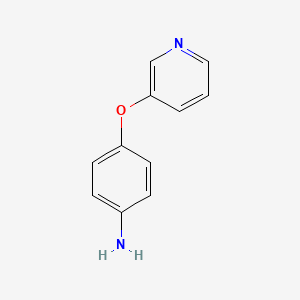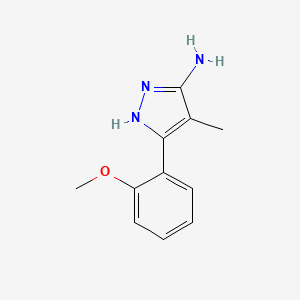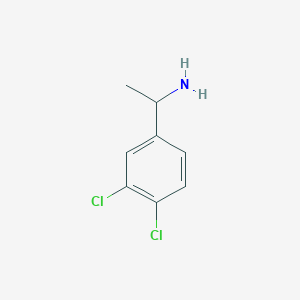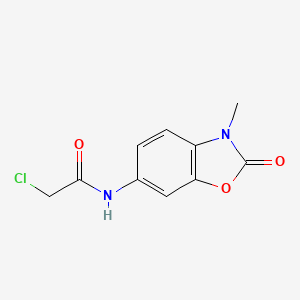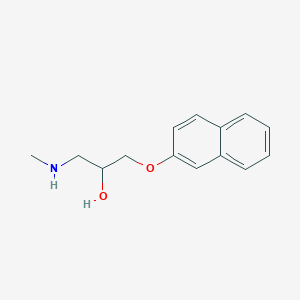
(4-Methoxy-benzyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxy-benzyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine is a chemical compound with the molecular formula C16H26N2O. It is used primarily in proteomics research and has applications in various scientific fields .
準備方法
The preparation of (4-Methoxy-benzyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine involves synthetic routes that typically include the reaction of 4-methoxybenzyl chloride with 1,2,5-trimethylpiperidine in the presence of a base. The reaction conditions often involve solvents such as dichloromethane or toluene and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
(4-Methoxy-benzyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
科学的研究の応用
(4-Methoxy-benzyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Methoxy-benzyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
(4-Methoxy-benzyl)-(1,2,5-trimethyl-piperidin-4-yl)-amine can be compared with other similar compounds, such as:
This compound hydrochloride: This compound is a hydrochloride salt form and may have different solubility and stability properties.
N-(4-Methoxybenzyl)-1,2,5-trimethyl-4-piperidinamine: This compound has a similar structure but may differ in its reactivity and applications. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1,2,5-trimethylpiperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-12-11-18(3)13(2)9-16(12)17-10-14-5-7-15(19-4)8-6-14/h5-8,12-13,16-17H,9-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGJJJMFINQFHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1C)C)NCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




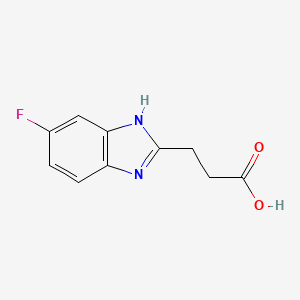
![Imidazo[2,1-b]thiazol-6-yl-acetic acid](/img/structure/B1306546.png)


